molecular formula C19H22BrN3O4 B4973226 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate

6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate

Cat. No. B4973226
M. Wt: 436.3 g/mol
InChI Key: MCSSUBTVJCNDPE-UHFFFAOYSA-N
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Description

6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a pyrroloquinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate in lab experiments include its potential therapeutic properties, ease of synthesis, and availability. However, the limitations of using this compound include its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate. Some of these directions include further studies on the mechanism of action, development of more effective synthesis methods, and exploration of its potential therapeutic properties in various diseases.
In conclusion, 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate is a chemical compound that has shown promising results in scientific research related to cancer, inflammation, and neurological disorders. Further research is required to fully understand its mechanism of action and potential therapeutic properties.

Synthesis Methods

The synthesis of 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has been carried out through various methods. One of the most common methods involves the reaction of 2-bromo-1-cyclohexylpyrrolo[2,3-b]quinoline with cyclohexylamine. The resulting compound is then treated with oxalic acid to yield the oxalate salt form of the compound.

Scientific Research Applications

The potential therapeutic properties of 6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate have been extensively studied in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

properties

IUPAC Name

6-bromo-1-cyclohexyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3.C2H2O4/c18-11-6-7-15-14(10-11)16(19)13-8-9-21(17(13)20-15)12-4-2-1-3-5-12;3-1(4)2(5)6/h6-7,10,12H,1-5,8-9H2,(H2,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSSUBTVJCNDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC3=C(C4=C(C=CC(=C4)Br)N=C32)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine

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